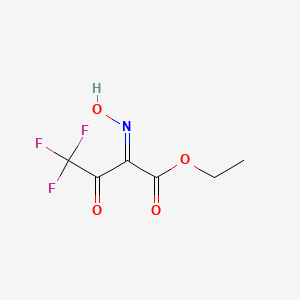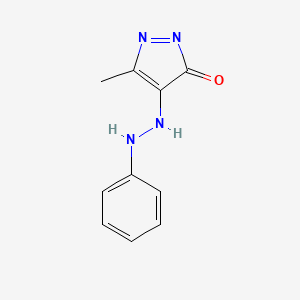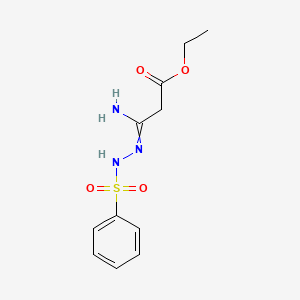
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated control systems: To maintain precise reaction conditions.
Efficient purification processes: To remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms oxidized derivatives.
Reduction: Using reducing agents, it can be converted to reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Scientific Research Applications
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins: Modulating their activity and function.
Interacting with cellular pathways: Influencing biochemical processes within cells.
Inducing specific responses: Leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable reactivity profile but distinct applications.
Compound C: Exhibits similar biological activity but varies in its mechanism of action.
Uniqueness: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is unique due to its specific combination of structural features and reactivity, which distinguishes it from other similar compounds. Its versatility in various applications further highlights its significance in scientific research and industry.
Properties
IUPAC Name |
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-7-12(8-10-14)16(20)15(11-19)18-17-13-5-3-2-4-6-13/h2-11,17H,1H3/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOCFCLSXUXIR-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide](/img/structure/B7786878.png)
![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B7786882.png)

![(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea](/img/structure/B7786907.png)
![(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B7786912.png)
![(1Z)-1-[(hydroxyamino)methylidene]-3-[(4-nitrophenyl)methoxy]urea](/img/structure/B7786917.png)

![3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7786931.png)
![(2E)-2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7786936.png)
![(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786943.png)
![(2E)-3-(4-bromophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanal](/img/structure/B7786951.png)
![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B7786980.png)
![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B7786987.png)
